1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid
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Overview
Description
1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones . The reaction conditions often require the use of catalysts such as copper (II) and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring .
Scientific Research Applications
1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole-2,5-dione, 1-ethyl-
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
Comparison: 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-ethyl-2-methyl-5-phenylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-15-10(2)12(14(16)17)9-13(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWAEZCLYPDAIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=C1C2=CC=CC=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357378 |
Source
|
Record name | 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724744-76-7 |
Source
|
Record name | 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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